An In-depth Technical Guide to 2,4,6-Tris(dimethylaminomethyl)phenol
An In-depth Technical Guide to 2,4,6-Tris(dimethylaminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Tris(dimethylaminomethyl)phenol, also known as DMP-30, is a versatile organic compound widely utilized as a catalyst and curing agent in the polymer industry.[1] Its trifunctional nature, combining a phenolic hydroxyl group with three dimethylaminomethyl substituents, imparts unique catalytic activity, particularly in the curing of epoxy resins and the formation of polyurethanes.[2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and primary applications of 2,4,6-Tris(dimethylaminomethyl)phenol, with a focus on its role in epoxy resin chemistry. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its impact on the mechanical and thermal properties of cured epoxy systems.
Chemical Properties and Identification
2,4,6-Tris(dimethylaminomethyl)phenol is a viscous, light yellow to reddish-brown liquid with a characteristic amine odor.[4] It is a Mannich base, a class of organic compounds formed through the aminoalkylation of an acidic proton located on a carbon atom.[1]
Table 1: Chemical and Physical Properties of 2,4,6-Tris(dimethylaminomethyl)phenol
| Property | Value | Reference(s) |
| CAS Number | 90-72-2 | [5] |
| Molecular Formula | C₁₅H₂₇N₃O | [5] |
| Molecular Weight | 265.40 g/mol | [3] |
| Appearance | Clear, light yellow viscous liquid | [3] |
| Density | 0.969 g/cm³ at 25 °C | [3] |
| Boiling Point | 130-135 °C at 1 mmHg | [3] |
| Flash Point | 124 °C (closed cup) | [3] |
| Refractive Index | n20/D 1.516 | [3] |
| Solubility | Soluble in a wide range of organic solvents | [2] |
Synthesis
The primary industrial synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol is through the Mannich reaction.[1] This one-pot synthesis involves the condensation of phenol (B47542), formaldehyde (B43269), and dimethylamine (B145610).[1] The reaction proceeds via electrophilic substitution on the aromatic ring of phenol at the ortho and para positions, which are activated by the hydroxyl group.
Experimental Protocol: Synthesis via Mannich Reaction
This protocol is a generalized procedure based on common laboratory and patented methods.
Materials:
-
Phenol
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde
-
Methanol (or other suitable C1-C4 aliphatic alcohol)
-
Autoclave or reaction vessel with temperature control and stirring
Procedure:
-
In a suitable reaction vessel, charge phenol (1.0 mole).
-
Add a C1-C4 aliphatic alcohol, such as methanol, in an amount of 10-20% by weight relative to the total reaction mixture.[6]
-
Introduce a mixture of N,N'-tetramethylmethylene-bis-amine (a product of formaldehyde and dimethylamine reaction) and formaldehyde, or introduce formaldehyde and dimethylamine solution separately. The molar ratio of phenol:bisamine:formaldehyde should be approximately 1.0:1.51-1.60:1.50-1.58.[6]
-
Heat the mixture to a temperature between 65 °C and 130 °C with constant stirring.[6]
-
Maintain the reaction temperature for a period of 0.5 to 2.0 hours.[6]
-
After the reaction is complete, distill off the alcohol solvent.
-
The remaining reaction mixture is then subjected to fractional distillation under reduced pressure.
-
Collect the fraction boiling at 140-145 °C / 5 mmHg to obtain 2,4,6-Tris(dimethylaminomethyl)phenol.[6]
Expected Yield: 94-99%[6]
Characterization:
Synthesis Workflow
Applications in Epoxy Resin Curing
The primary application of 2,4,6-Tris(dimethylaminomethyl)phenol is as a catalyst and accelerator for the curing of epoxy resins.[1] It can function as a homopolymerization catalyst or in conjunction with other curing agents like amines and anhydrides.[1]
Catalytic Mechanism
The catalytic activity of 2,4,6-Tris(dimethylaminomethyl)phenol in epoxy curing is attributed to its tertiary amine groups and the phenolic hydroxyl group. The tertiary amines can initiate the anionic polymerization of the epoxy resin. The mechanism involves the nucleophilic attack of the tertiary amine on the carbon atom of the epoxy ring, leading to the formation of a zwitterion. This zwitterion then attacks another epoxy group, propagating the polymerization. The phenolic hydroxyl group can also participate in the reaction by opening the epoxy ring.
Impact on Cured Epoxy Properties
The use of 2,4,6-Tris(dimethylaminomethyl)phenol as a curing agent or accelerator significantly influences the final properties of the cured epoxy resin. It generally leads to a rapid cure at room or slightly elevated temperatures.[2]
Table 2: Mechanical Properties of a Recycled Epoxy Resin System with DMP-30
This table presents a comparison of the mechanical properties of an original epoxy resin and a recycled version containing decomposed epoxy oligomers (DEO), where DMP-30 was used as a catalyst in the recycling process.
| Property | Original Epoxy | Recycled Epoxy (with 20% DEO) | Reference |
| Tensile Strength (MPa) | 75 | 68 | [7] |
| Young's Modulus (GPa) | 2.8 | 2.6 | [7] |
| Elongation at Break (%) | 4.5 | 6.0 | [7] |
| Fracture Toughness (K_IC, MPa·m^(1/2)) | 0.8 | 1.1 | [7] |
Table 3: Thermal Properties of Epoxy Resins Cured with Different Systems
This table provides a general comparison of thermal properties for epoxy resins cured with different types of curing agents. While not all data is specific to DMP-30, it illustrates the typical range of properties achieved.
| Curing System | Glass Transition Temperature (T_g) (°C) | Decomposition Temperature (T_d, 5% weight loss) (°C) | Reference(s) |
| DGEBA/MTHPA/DMP-30 | - | ~350 | [8] |
| Epoxy/Amine Blends | 181 - 195 | - | [9] |
| Epoxy/Anhydride Blends | > 128 | > 300 | [10] |
Other Applications
Beyond its primary role in epoxy chemistry, 2,4,6-Tris(dimethylaminomethyl)phenol also finds applications in:
-
Polyurethane Systems: It acts as a catalyst in the formation of polyurethane foams, elastomers, and coatings.[2]
-
Adhesives and Sealants: It is used to enhance bonding strength and reduce cure times in adhesive formulations.[3]
-
Polymer Additive: It can be used as a chain extender or crosslinking agent in other thermosetting polymers.[3]
Safety and Handling
2,4,6-Tris(dimethylaminomethyl)phenol is a corrosive and harmful substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2,4,6-Tris(dimethylaminomethyl)phenol is a key industrial chemical with significant utility as a catalyst and curing agent, particularly for epoxy resins. Its synthesis via the Mannich reaction is a well-established and efficient process. The use of this compound allows for rapid curing of epoxy resins and can be tailored to achieve desired mechanical and thermal properties in the final cured product. Its versatility extends to other polymer systems, making it a valuable tool for polymer chemists and material scientists. Researchers and professionals in drug development may encounter this compound or its derivatives in the context of biomaterials and polymer-based delivery systems. A thorough understanding of its properties and reactivity is essential for its safe and effective application.
References
- 1. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 2. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. 2,4,6-Tris(dimethylaminomethyl) Phenol Supplier | 90-72-2 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 4. echemi.com [echemi.com]
- 5. 2,4,6-Tris(dimethylaminomethyl)phenol | SIELC Technologies [sielc.com]
- 6. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]
- 7. 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend [mdpi.com]
- 10. researchgate.net [researchgate.net]
